

1-Propylcyclohexanol: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Propylcyclohexanol**

Cat. No.: **B1594168**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the most current SDS and institutional safety protocols before handling any chemical.

Executive Summary

1-Propylcyclohexanol is a cyclic alcohol with applications in various chemical syntheses. While comprehensive toxicological data is not publicly available, existing information from safety data sheets and chemical databases indicates that it should be handled with care. It is classified as an irritant to the skin and eyes and may cause respiratory irritation. This guide summarizes the known physicochemical properties and hazards of **1-Propylcyclohexanol**. Due to the absence of specific experimental toxicity studies on this compound, this document also outlines the standard experimental protocols that would be employed to thoroughly evaluate its toxicological profile, in accordance with internationally recognized guidelines.

Physicochemical Properties

A clear understanding of the physicochemical properties of **1-Propylcyclohexanol** is fundamental to its safe handling and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O	[1] [2] [3]
Molecular Weight	142.24 g/mol	[1] [2] [3]
CAS Number	5445-24-9	[1] [2]
Appearance	Colorless liquid	[4]
Boiling Point	194.4 °C at 760 mmHg	[1] [4]
Melting Point	36.9 °C (estimate)	[3] [4]
Flash Point	76.5 °C	[1] [3]
Density	0.912 g/cm ³	[1] [4]
Vapor Pressure	0.116 mmHg at 25°C	[3]
LogP (Octanol/Water Partition Coefficient)	2.48	[1] [5]
Refractive Index	1.465	[1] [3]

Known Hazards and GHS Classification

1-Propylcyclohexanol is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation	3	H335: May cause respiratory irritation

Signal Word: Warning[2][6][7]

Precautionary Statements include, but are not limited to:

- Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash face, hands and any exposed skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6][7]
- Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER or doctor if you feel unwell).[6][7]
- Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[6][7]
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6][7]

Toxicological Data Summary

A thorough literature search did not yield specific public-domain studies on the acute toxicity, chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of **1-Propylcyclohexanol**. The toxicological information is currently limited to the irritant effects identified in the GHS classification.[6][8][9] The subsequent sections detail the experimental protocols that would be necessary to establish a comprehensive toxicological profile.

Standardized Experimental Protocols for Toxicological Assessment

To address the existing data gaps for **1-Propylcyclohexanol**, a tiered approach to toxicity testing, consistent with OECD guidelines, would be required.[10][11][12]

In Vitro Toxicity Testing

In vitro methods are crucial for initial screening and for reducing the reliance on animal testing.

5.1.1 Cytotoxicity Assays

- Objective: To determine the concentration of **1-Propylcyclohexanol** that is toxic to cells.
- Methodology:
 - Cell Culture: Human cell lines, such as HepG2 (liver), A549 (lung), and primary human keratinocytes (skin), would be cultured in appropriate media.[13]
 - Exposure: Cells are treated with a range of concentrations of **1-Propylcyclohexanol** for a specified period (e.g., 24, 48, or 72 hours). A solvent control (e.g., DMSO, ethanol) must be included.[14]
 - Endpoint Measurement:
 - MTT Assay: Measures mitochondrial activity as an indicator of cell viability.
 - Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity.[13][15]
 - LDH Leakage Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[16]
 - Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.[13][15]

5.1.2 Genotoxicity Assays

- Objective: To assess the potential of **1-Propylcyclohexanol** to induce DNA mutations.
- Methodology (Ames Test - OECD TG 471):
 - Test System: Histidine-dependent strains of *Salmonella typhimurium* are used.
 - Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.
 - Exposure: Bacteria are exposed to various concentrations of **1-Propylcyclohexanol**.

- Endpoint Measurement: The number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted.
- Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.

In Vivo Toxicity Testing

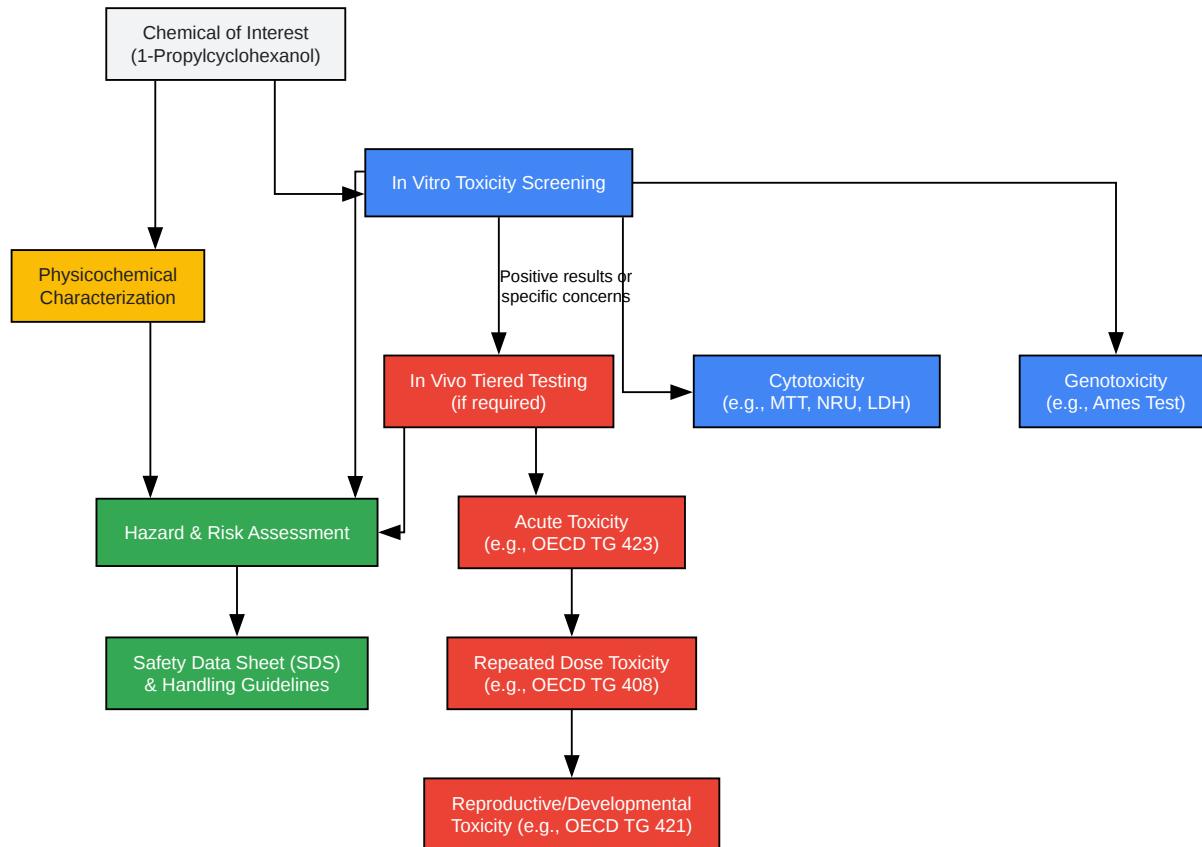
In vivo studies are conducted in animal models to understand the systemic effects of a substance. These studies must follow strict ethical guidelines and internationally recognized protocols, such as those from the OECD.[17]

5.2.1 Acute Oral Toxicity (OECD TG 420, 423, or 425)

- Objective: To determine the short-term toxicity of a single oral dose of **1-Propylcyclohexanol** and to estimate the LD50 (the dose lethal to 50% of the test animals).
- Methodology (Example using OECD TG 423 - Acute Toxic Class Method):
 - Animal Model: Typically rats or mice.
 - Dosing: A stepwise procedure is used with a small number of animals per step. A starting dose is selected, and depending on the outcome (survival or death), the dose for the next step is adjusted up or down.
 - Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
 - Endpoint Measurement: The LD50 is estimated based on the observed mortality at different dose levels.

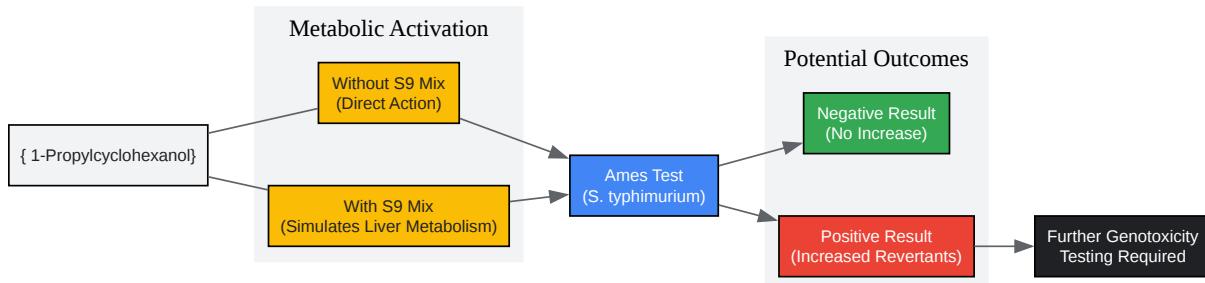
5.2.2 Repeated Dose Toxicity (Sub-chronic - OECD TG 408)

- Objective: To evaluate the adverse effects of repeated exposure to **1-Propylcyclohexanol** over a 90-day period.
- Methodology:


- Animal Model: Typically rats.
- Dosing: The substance is administered daily (e.g., via oral gavage) at three or more dose levels, plus a control group, for 90 days.
- Observation: Regular observations are made for clinical signs, body weight changes, and food/water consumption.
- Endpoint Measurement: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of organs are performed.
- Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

5.2.3 Reproductive and Developmental Toxicity Screening (OECD TG 421)

- Objective: To provide an initial assessment of the potential effects of **1-Propylcyclohexanol** on reproductive function and offspring development.[\[17\]](#)
- Methodology:
 - Animal Model: Typically rats.
 - Dosing: The substance is administered to male and female animals before, during, and after mating, and to females during gestation and lactation.
 - Observation: Parental animals are observed for effects on mating, fertility, and pregnancy. Offspring are examined for viability, growth, and development.
 - Endpoint Measurement: Key endpoints include fertility index, gestation length, number of live births, and pup survival and weight.
 - Data Analysis: The data is analyzed to identify any adverse effects on reproduction or development.


Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the logical flow of a toxicological evaluation for a chemical such as **1-Propylcyclohexanol**.

[Click to download full resolution via product page](#)

Caption: A workflow for the toxicological evaluation of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Decision pathway for in vitro genotoxicity screening (Ames Test).

Conclusion

1-Propylcyclohexanol is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While there is a significant gap in publicly available, detailed toxicological data, this guide provides a framework for its safe use based on current knowledge. For researchers and drug development professionals, it is crucial to recognize these data gaps and to advocate for comprehensive toxicological testing, following established international guidelines, before this chemical is used in applications with a higher potential for human exposure. The experimental protocols and workflows outlined herein represent the standard approach to generating the necessary data for a thorough hazard and risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanol, 1-propyl- | CAS#:5445-24-9 | Chemsoc [chemsoc.com]

- 2. 1-Propylcyclohexanol | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 5445-24-9,1-N-PROPYLCYCLOHEXANOL | lookchem [lookchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Cyclohexanol, 1-propyl- (CAS 5445-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Oecd guidelines for toxicology studies | PPTX [[slideshare.net](https://www.slideshare.net)]
- 11. blog.biobide.com [blog.biobide.com]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Propylcyclohexanol: A Technical Guide to Safety and Hazards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594168#safety-and-hazards-of-1-propylcyclohexanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com